molecular formula C14H26N4O2S B7179192 N-methyl-N-[1-[(1-propan-2-ylpyrazol-3-yl)methyl]piperidin-4-yl]methanesulfonamide

N-methyl-N-[1-[(1-propan-2-ylpyrazol-3-yl)methyl]piperidin-4-yl]methanesulfonamide

Cat. No.: B7179192
M. Wt: 314.45 g/mol
InChI Key: BBWYUTHNKSNAKK-UHFFFAOYSA-N
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Description

N-methyl-N-[1-[(1-propan-2-ylpyrazol-3-yl)methyl]piperidin-4-yl]methanesulfonamide is a synthetic organic compound with a complex structure that includes a pyrazole ring, a piperidine ring, and a methanesulfonamide group

Properties

IUPAC Name

N-methyl-N-[1-[(1-propan-2-ylpyrazol-3-yl)methyl]piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2S/c1-12(2)18-10-5-13(15-18)11-17-8-6-14(7-9-17)16(3)21(4,19)20/h5,10,12,14H,6-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWYUTHNKSNAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)CN2CCC(CC2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-[(1-propan-2-ylpyrazol-3-yl)methyl]piperidin-4-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation of the Pyrazole: The pyrazole is then alkylated using an appropriate alkyl halide, such as 1-bromo-2-propanol, in the presence of a base like potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from a suitable precursor like 4-piperidone, which undergoes reductive amination.

    Coupling of Pyrazole and Piperidine: The alkylated pyrazole is then coupled with the piperidine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced by reacting the coupled product with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the piperidine ring, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-[1-[(1-propan-2-ylpyrazol-3-yl)methyl]piperidin-4-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrazole and piperidine derivatives with biological macromolecules. It may also serve as a lead compound in the development of new drugs.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-[(1-propan-2-ylpyrazol-3-yl)methyl]piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, while the piperidine ring could modulate the compound’s binding affinity and specificity. The methanesulfonamide group may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[1-[(1-ethylpyrazol-3-yl)methyl]piperidin-4-yl]methanesulfonamide
  • N-methyl-N-[1-[(1-propan-2-ylpyrazol-3-yl)methyl]piperidin-4-yl]ethanesulfonamide
  • N-methyl-N-[1-[(1-propan-2-ylpyrazol-3-yl)methyl]piperidin-4-yl]benzenesulfonamide

Uniqueness

N-methyl-N-[1-[(1-propan-2-ylpyrazol-3-yl)methyl]piperidin-4-yl]methanesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group, in particular, differentiates it from other similar compounds by potentially enhancing its pharmacokinetic profile and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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